2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, a naphthyl group, and a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: Benzyl chloride, 1-naphthylacetic acid, and 6-chloropurine.
Step 1: The reaction begins with the alkylation of 6-chloropurine with benzyl chloride in the presence of a base such as potassium carbonate to form 2-benzyl-6-chloropurine.
Step 2: The 2-benzyl-6-chloropurine is then reacted with 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl or naphthyl groups.
Reduction: Reduced derivatives with hydrogenated purine core.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-9-ethyl-1H-purin-6-one
- 2-benzyl-9-(1-phenylethyl)-1H-purin-6-one
- 2-benzyl-9-(1-anthracen-1-ylethyl)-1H-purin-6-one
Uniqueness
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is unique due to the presence of both benzyl and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20N4O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C24H20N4O/c1-16(19-13-7-11-18-10-5-6-12-20(18)19)28-15-25-22-23(28)26-21(27-24(22)29)14-17-8-3-2-4-9-17/h2-13,15-16H,14H2,1H3,(H,26,27,29) |
InChI Key |
CJQKPYUNZSUCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=NC4=C3N=C(NC4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.